molecular formula C12H16N2OS B2874568 3-(methylthio)-N-phenylpyrrolidine-1-carboxamide CAS No. 1795303-81-9

3-(methylthio)-N-phenylpyrrolidine-1-carboxamide

Cat. No.: B2874568
CAS No.: 1795303-81-9
M. Wt: 236.33
InChI Key: IMYJZXHGTTTZNA-UHFFFAOYSA-N
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Description

3-(Methylthio)-N-phenylpyrrolidine-1-carboxamide is a chemical compound offered for research and development purposes. This pyrrolidine carboxamide derivative is designed for use in medicinal chemistry and pharmaceutical screening, particularly in the exploration of novel biologically active molecules . The pyrrolidine carboxamide scaffold is a privileged structure in drug discovery, known for its ability to interact with a range of biological targets. Research into analogous compounds has shown that molecules featuring a pyrrolidine core substituted with a methylthio group and an aryl carboxamide can serve as key intermediates or lead compounds . Specifically, structurally related pyrrolidine carboxamides have been identified as potent inhibitors of bacterial targets like the enoyl acyl carrier protein (InhA) in Mycobacterium tuberculosis , demonstrating the potential of this chemical class in antimicrobial development . Other research efforts have successfully incorporated similar pharmacophores into the design of potent and brain-penetrant antagonists for ion channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in chronic pain research . The presence of the methylthio (S-CH₃) group can influence the compound's lipophilicity and electronic properties, which may be critical for optimizing target binding and absorption characteristics . This product is intended for research applications only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

3-methylsulfanyl-N-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-16-11-7-8-14(9-11)12(15)13-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYJZXHGTTTZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-phenylpyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with phenyl isocyanate and methylthiol. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, and the reaction is monitored and controlled to optimize the production process. The final product is then isolated and purified using large-scale purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Nitric acid, halogens; reactions are usually conducted in the presence of a catalyst or under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

3-(methylthio)-N-phenylpyrrolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and synthetic differences between 3-(methylthio)-N-phenylpyrrolidine-1-carboxamide and analogous compounds:

Compound Name Molecular Formula Substituents/Functional Groups Synthesis Method Key Properties Applications
This compound C₁₂H₁₆N₂OS Methylthio (-SMe), Phenyl Reaction of pyrrolidine with methyl isothiocyanate and phenyl isocyanate (hypothetical) Crystalline, hydrogen bonding Drug design (potential)
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Chloro (-Cl), Phthalimide High-purity synthesis via anhydride routes High thermal stability Polyimide monomer synthesis
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₇H₁₈FN₅O₂S 4-Fluorophenyl, Thiadiazolyl, Oxo (-O) Multi-step synthesis with fluorophenyl and thiadiazolyl reagents Likely bioactive due to heterocycles Pharmaceutical applications (e.g., kinase inhibition)
N-Phenylpyrrolidine-1-carbothioamide C₁₁H₁₄N₂S Phenyl, Thioamide (-C(S)NH₂) Reaction of pyrrolidine with phenyl isothiocyanate Hydrogen-bonded polymeric chains Supramolecular chemistry

Key Differences and Implications

Core Structure :

  • The target compound and N-phenylpyrrolidine-1-carbothioamide share a pyrrolidine-thioamide backbone, but the former’s methylthio group enhances lipophilicity compared to the latter’s simpler thioamide .
  • In contrast, 3-chloro-N-phenyl-phthalimide has a rigid phthalimide core, making it more suitable for high-temperature polymer applications than flexible pyrrolidine derivatives .

The 4-fluorophenyl and thiadiazolyl groups in the fluorophenyl-thiadiazole derivative () suggest enhanced bioactivity, likely targeting enzymes or receptors, whereas the target compound’s simpler structure may prioritize synthetic accessibility .

Hydrogen Bonding and Crystallinity :

  • Both the target compound and N-phenylpyrrolidine-1-carbothioamide exhibit N–H⋯S hydrogen bonding, but the methylthio group may alter packing efficiency compared to unsubstituted analogs .
  • The phthalimide derivative lacks such interactions, relying instead on π-π stacking for stability .

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